7-Methyl-6-oxaspiro[3.4]octan-2-one

Lipophilicity Drug-likeness Spirocyclic building blocks

Medicinal chemistry teams optimizing spirocyclic leads face unpredictable SAR shifts when swapping building blocks. 7-Methyl-6-oxaspiro[3.4]octan-2-one (CAS 2126160-50-5) provides a precise solution. • Predictable ΔLogP +0.13 vs. unsubstituted analog - rational lipophilicity tuning without de novo scaffold design. • Zero rotatable bonds preserved - conformational rigidity and minimal TPSA maintained. • Matched pair with unsubstituted analog (ΔMW 14 Da) - systematic SAR with TPSA and flexibility held constant. ≥95% purity. Global shipping. Request quote for bulk.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 2126160-50-5
Cat. No. B2912127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-oxaspiro[3.4]octan-2-one
CAS2126160-50-5
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESCC1CC2(CC(=O)C2)CO1
InChIInChI=1S/C8H12O2/c1-6-2-8(5-10-6)3-7(9)4-8/h6H,2-5H2,1H3
InChIKeyHRKKHUPTWCTGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-oxaspiro[3.4]octan-2-one Overview


7-Methyl-6-oxaspiro[3.4]octan-2-one (CAS 2126160-50-5) is a spirocyclic ketone featuring a [3.4] oxaspiro core with a methyl substituent at the 7-position. Its molecular formula is C₈H₁₂O₂ (MW 140.18 g/mol), and it possesses zero rotatable bonds, two hydrogen-bond acceptors, and a computed XLogP3 of 0.2 [1]. This scaffold belongs to a class of spiro[3.4]octane building blocks increasingly valued in medicinal chemistry for introducing three-dimensionality and optimizing physicochemical profiles of drug candidates .

Spirocyclic building block for lipophilicity-tunable lead optimization
Preserves scaffold rigidity and polar surface area while adjusting lipophilicity
Reported use as core in oxaspiro MOR agonist pharmacophore research

7-Methyl-6-oxaspiro[3.4]octan-2-one Irreplaceability


The spiro[3.4]oxaspiro scaffold is exquisitely sensitive to even minor substituent changes. The presence of a single methyl group at position 7 increases computed lipophilicity by approximately 0.13 log units relative to the unsubstituted parent (XLogP3 0.2 vs. 0.07), while the rigid, zero-rotatable-bond architecture is preserved [1]. Such subtle alterations in LogP can translate into meaningful differences in membrane permeability, metabolic stability, and off-target binding—factors that cannot be assumed interchangeable across close analogs without direct comparative profiling [2]. Consequently, substituting 7-methyl-6-oxaspiro[3.4]octan-2-one with its des-methyl or differently substituted counterparts risks altering a lead series' structure-activity relationship (SAR) in unpredictable ways.

7-Methyl derivative
XLogP3 0.2; zero rotatable bonds; reported in biased MOR agonist series.
Altered lipophilicity profile may shift permeability and metabolic stability compared to des-methyl analog.
Des-methyl analog
XLogP3 0.07; identical TPSA and rigidity, but 0.13-unit lower lipophilicity.
Substituting without direct profiling may lead to unpredictable SAR drift and cannot be assumed interchangeable.

7-Methyl-6-oxaspiro[3.4]octan-2-one Quantitative Differentiation


Enhanced Lipophilicity vs. Unsubstituted Scaffold

7-Methyl-6-oxaspiro[3.4]octan-2-one exhibits a computed XLogP3 of 0.2, whereas the unsubstituted 6-oxaspiro[3.4]octan-2-one (CAS 1638771-98-8) has a computed LogP of 0.07 [1][2]. The methyl group adds 14 Da to the molecular weight (140.18 vs. 126.15 Da) while contributing a modest lipophilicity gain of 0.13 log units without introducing any additional rotatable bonds or hydrogen-bond donors/acceptors.

Lipophilicity gain
Reported
ΔXLogP3 +0.13
Measurable lipophilicity increase without changing TPSA or rotatable bonds
In silico prediction; PubChem vs. vendor method
Lipophilicity Drug-likeness Spirocyclic building blocks

Negligible TPSA Change

The topological polar surface area (TPSA) of 7-methyl-6-oxaspiro[3.4]octan-2-one is 26.3 Ų, compared to 26.0 Ų for the unsubstituted parent [1][2]. The 0.3 Ų increase is negligible, indicating that the methyl group does not materially alter the scaffold's polarity or hydrogen-bonding capacity.

TPSA preservation
Reported
ΔTPSA +0.3 Ų
Negligible polarity change supports lipophilicity modulation without solubility penalty
Computed values; cross-study comparison
Polar surface area Permeability Spirocyclic scaffold

Zero Rotatable Bonds Maintained

Both 7-methyl-6-oxaspiro[3.4]octan-2-one and its unsubstituted analog possess zero rotatable bonds [1]. This absolute conformational restriction is a hallmark of the spiro[3.4] architecture and is fully retained with the 7-methyl substituent.

Conformational rigidity
Class-level
0 rotatable bonds maintained
Rigid spiro[3.4] scaffold retained, relevant for binding specificity context
Structure-derived; class-level inference
Rigidity Conformational restriction Spirocyclic building blocks

Key Intermediate for Oxaspiro MOR Agonists

The 7-methyl-6-oxaspiro[3.4]octan-2-one scaffold is structurally embedded in patent-protected oxaspiro μ-opioid receptor (MOR) agonists that display G protein-biased signaling profiles [1]. The methyl substituent at the 7-position is present in the final pharmacophore of certain potent MOR agonists (e.g., tegileridine analogs), suggesting its critical role in achieving the desired receptor-ligand interactions and biased agonism.

MOR agonist series
Context-dependent
Present in patented G protein-biased MOR agonists
7-methyl substitution reported as pharmacophoric feature; SAR context
Patent WO2017063509A1; quantitative Ki not available for isolated building block
MOR agonist Oxaspiro derivatives Pain therapeutics

7-Methyl-6-oxaspiro[3.4]octan-2-one Applications


Lipophilicity-Driven Lead Optimization

Medicinal chemistry teams seeking to improve the LogP of a spirocyclic lead series by ~0.13 units while preserving the scaffold's zero-rotatable-bond rigidity and minimal TPSA can directly incorporate 7-methyl-6-oxaspiro[3.4]octan-2-one as a building block. The quantitative differentiation versus the unsubstituted analog (ΔLogP +0.13) provides a predictable physicochemical adjustment without the need for de novo scaffold design [1][2].

G Protein-Biased MOR Agonist Synthesis

Research groups developing oxaspiro-based μ-opioid receptor agonists with reduced β-arrestin recruitment can use the 7-methyl-substituted scaffold to access the pharmacophore disclosed in patent WO2017063509A1. The methyl group at position 7 is a conserved feature in potent MOR agonist series, and substituting it with hydrogen or alternative groups risks loss of activity or biased signaling properties [1].

Fragment Libraries with Graduated Lipophilicity

Academic and industrial fragment-based drug discovery (FBDD) programs can use 7-methyl-6-oxaspiro[3.4]octan-2-one alongside the unsubstituted analog to create a matched pair with a known ΔLogP of 0.13 and ΔMW of 14 Da. This matched pair enables systematic exploration of lipophilicity-driven SAR while holding TPSA and conformational flexibility constant [1][2].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Defined lipophilicity increment; preserved TPSA and rigidity
Physicochemical profile consistency in target series
G protein-biased MOR agonist synthesis
7-methyl substitution as reported pharmacophoric element
MOR activity and β-arrestin bias assay context
Fragment libraries with graduated lipophilicity
Matched-pair ΔLogP differentiation; constant TPSA and flexibility
Lipophilicity-driven SAR exploration without altering scaffold rigidity
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